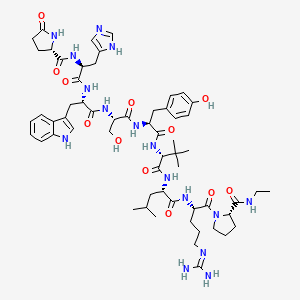

Hsdvhk-NH2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

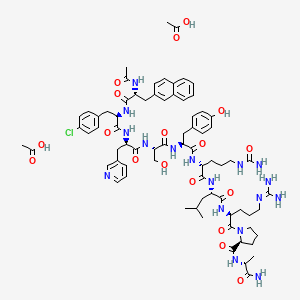

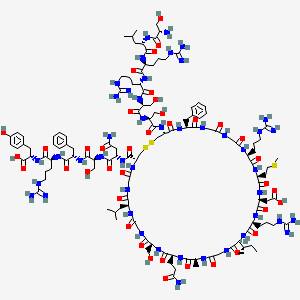

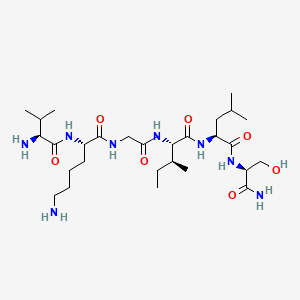

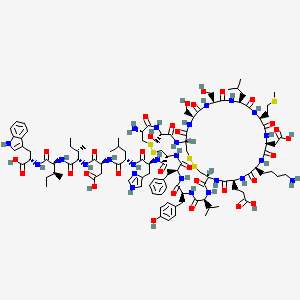

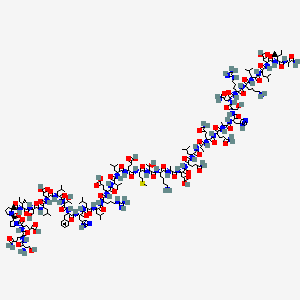

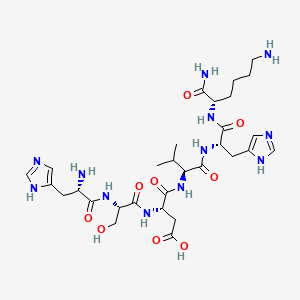

- HSDVHK-NH2は、インテグリンαvβ3-ビトロネクチンアンタゴニストです。その化学構造は、C30H48N12O9で表されます。

- インテグリンは、細胞接着、遊走、シグナル伝達において重要な役割を果たす細胞表面受容体です。αvβ3インテグリンは、細胞外マトリックスに見られる糖タンパク質であるビトロネクチンと特異的に相互作用します。

- This compoundはこの相互作用を阻害するため、潜在的な治療薬です。

科学的研究の応用

Chemistry: HSDVHK-NH2 can serve as a tool compound for studying integrin-vitronectin interactions.

Biology: Researchers use it to investigate cell adhesion, migration, and angiogenesis.

Medicine: Potential applications include anti-angiogenic therapy and cancer treatment.

Industry: this compound may find use in developing targeted drug delivery systems.

作用機序

- HSDVHK-NH2の作用機序は、αvβ3-ビトロネクチン相互作用の阻害を伴います。

- 細胞遊走や増殖に関連する下流シグナル伝達経路に影響を与える可能性があります。

類似化合物の比較

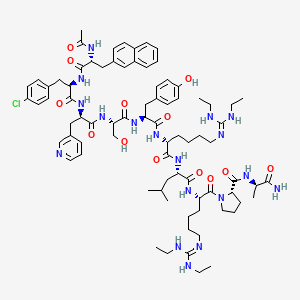

- This compoundは、その特異的なαvβ3インテグリン拮抗作用によってユニークですが、他のインテグリン阻害剤(例:RGDペプチド)やビトロネクチン結合分子などの類似化合物も存在します。

This compoundは主に研究目的で使用されていることを覚えておいてください。その可能性は、さらなる探求を待っています

生化学分析

Biochemical Properties

Hsdvhk-NH2 plays a significant role in biochemical reactions, particularly in the interaction between integrin αvβ3 and vitronectin . It interacts with these proteins and inhibits their function, thereby affecting cell migration .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It significantly inhibits bFGF-induced cell migration . It also induces cell death in HUVEC cells through caspase activations, a mechanism related to increased p53 expression .

Molecular Mechanism

The molecular mechanism of this compound involves its antagonistic action against the integrin αvβ3-vitronectin interaction . It binds to the Arg-Gly-Asp (RGD)-binding site, specifically inhibiting the complex formation of a denatured form of integrin–vitronectin .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed to significantly inhibit HUVEC proliferation on denatured collagen-coated plates in a dose-dependent manner .

準備方法

- 残念ながら、HSDVHK-NH2の具体的な合成経路や反応条件は、文献では広く記載されていません。

- そのペプチド様構造を考慮すると、工業生産方法ではペプチド合成技術が用いられる可能性が高いでしょう。

化学反応の分析

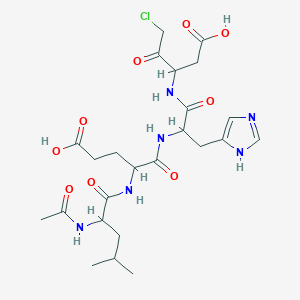

- HSDVHK-NH2は、ペプチド結合形成、アミド化、環化など、さまざまな反応を起こす可能性があります。

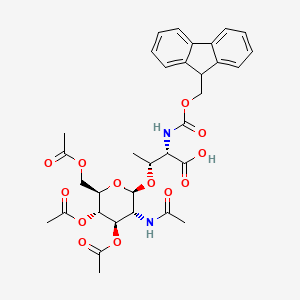

- 一般的な試薬には、アミノ酸、カップリング剤(例:HATU、HBTU)、保護基(例:Fmoc、Boc)などがあります。

- 主な生成物は、完全に合成されたthis compoundペプチドになります。

科学研究での応用

化学: this compoundは、インテグリン-ビトロネクチン相互作用を研究するためのツール化合物として役立ちます。

生物学: 研究者は、細胞接着、遊走、血管新生を調査するために使用しています。

医学: 抗血管新生療法や癌治療など、潜在的な用途があります。

産業: this compoundは、標的薬物送達システムの開発に役立つ可能性があります。

類似化合物との比較

- While HSDVHK-NH2 is unique due to its specific αvβ3 integrin antagonism, similar compounds include other integrin inhibitors (e.g., RGD peptides) and vitronectin-binding molecules.

Remember that this compound is primarily used for research purposes, and its full potential awaits further exploration

特性

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48N12O9/c1-15(2)24(30(51)40-20(8-17-11-35-14-37-17)27(48)38-19(25(33)46)5-3-4-6-31)42-28(49)21(9-23(44)45)39-29(50)22(12-43)41-26(47)18(32)7-16-10-34-13-36-16/h10-11,13-15,18-22,24,43H,3-9,12,31-32H2,1-2H3,(H2,33,46)(H,34,36)(H,35,37)(H,38,48)(H,39,50)(H,40,51)(H,41,47)(H,42,49)(H,44,45)/t18-,19-,20-,21-,22-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVRGWKWZIRBPC-KESUXUJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48N12O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does HSDVHK-NH2 impact the signaling pathways induced by doxycycline in breast cancer cells?

A1: this compound functions as a specific inhibitor of integrin αvβ3. [] Research indicates that this compound disrupts doxycycline-induced signal transduction by interfering with integrin αvβ3 binding activities. Specifically, while doxycycline typically activates focal adhesion kinase (FAK) phosphorylation, a downstream event of integrin activation, this phosphorylation is blocked by this compound. [] This suggests that this compound's inhibition of integrin αvβ3 directly impacts FAK activation, a key pathway in cell proliferation and survival. Furthermore, this compound also appears to influence doxycycline's inhibitory effect on ERK1/2 phosphorylation, although the specific mechanism remains unclear. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。